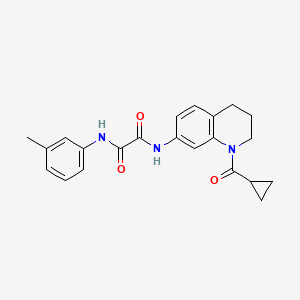

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-methylphenyl)ethanediamide

Description

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(3-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-14-4-2-6-17(12-14)23-20(26)21(27)24-18-10-9-15-5-3-11-25(19(15)13-18)22(28)16-7-8-16/h2,4,6,9-10,12-13,16H,3,5,7-8,11H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQJLVOYJYYBOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(3-methylphenyl)oxamide typically involves a multi-step process:

Formation of the cyclopropanecarbonyl intermediate: This step involves the reaction of cyclopropanecarbonyl chloride with an appropriate amine to form the cyclopropanecarbonyl intermediate.

Synthesis of the dihydroquinoline derivative: The intermediate is then reacted with a dihydroquinoline derivative under controlled conditions to form the desired dihydroquinoline compound.

Oxamide formation: Finally, the dihydroquinoline compound is reacted with 3-methylphenyl isocyanate to form the oxamide linkage, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(3-methylphenyl)oxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(3-methylphenyl)oxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(3-methylphenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Synthetic Flexibility : The target compound’s cyclopropanecarbonyl group may require specialized coupling agents (e.g., DCC or EDCI, as in ) for amide bond formation. The absence of direct synthetic data necessitates extrapolation from methods used for compounds 21–25 in , which employ carbodiimide-mediated reactions in polar aprotic solvents (DMF, DMA) .

Table 2: Comparative Physicochemical Data

| Compound | Molecular Weight | Melting Point (°C) | Solubility (Predicted) | Enzymatic Target (if known) |

|---|---|---|---|---|

| Target Compound | ~393.4* | N/A | Moderate (logP ~3.1) | Hypothetical: CA isoforms |

| Compound 24 (Evid. 1) | 238.3 | 236–237 | Low (high m.p.) | Carbonic anhydrase [1] |

| Compound 274 (Evid. 4) | 347.8 | N/A | Moderate | Not specified [4] |

| N'-(3-acetamidophenyl)-...ethanediamide (Evid. 6) | 492.6 | N/A | Low (high MW) | Not specified [6] |

*Calculated based on molecular formula C₂₂H₂₃N₃O₃.

Key Observations :

- Melting Points : High melting points in compounds (e.g., 236–300°C) correlate with strong intermolecular forces (hydrogen bonding, aromatic stacking), suggesting the target compound may exhibit similar thermal stability .

- Enzymatic Targeting : While compound 24 () inhibits carbonic anhydrase isoforms, the target compound’s cyclopropanecarbonyl group could sterically hinder binding to CA active sites compared to smaller substituents like methanesulfonamide .

Computational and Structural Insights

- Docking Studies : Compound 274 () was evaluated using AutoDock Vina, highlighting the role of halogen substituents in hydrophobic pocket interactions . The target compound’s 3-methylphenyl group may occupy similar pockets but with reduced electronegativity compared to chloro/fluoro substituents.

- Crystallography : SHELX-based refinement () is critical for resolving stereochemical details in analogues like the diastereomeric mixture in . The target compound’s stereochemistry (if chiral) would require similar rigorous analysis.

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-methylphenyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

| Property | Details |

|---|---|

| Chemical Formula | C18H24N2O2 |

| Molecular Weight | 300.395 g/mol |

| IUPAC Name | This compound |

| SMILES Notation | CC(C)CC(=O)Nc3ccc2CCCN(C(=O)C1CC1)c2c3 |

This compound features a cyclopropanecarbonyl group and a tetrahydroquinoline moiety, which contribute to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It is believed to modulate enzyme activity and receptor interactions, leading to various biological effects:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects.

- Receptor Modulation : It could also bind to receptors involved in signal transduction pathways, affecting cellular responses.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity against certain bacterial strains.

Case Studies

Several studies have explored the biological activity of this compound:

- Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroquinoline compounds showed significant anticancer activity against breast cancer cells (MCF-7). The study highlighted the importance of structural modifications in enhancing biological efficacy.

- Study 2 : Another research article focused on the anti-inflammatory properties of similar compounds. It reported that specific derivatives could significantly lower levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Q & A

Q. What synthetic methodologies are optimal for preparing N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-methylphenyl)ethanediamide?

Answer: The compound is synthesized via multi-step organic reactions. Key steps include:

- Cyclopropanecarbonyl introduction : Reacting tetrahydroquinoline derivatives with cyclopropanecarbonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .

- Ethanediamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the cyclopropanecarbonyl-tetrahydroquinoline intermediate with 3-methylphenylamine in polar aprotic solvents (DMF or DCM) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) yields high-purity product.

Q. Example Reaction Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Cyclopropanecarbonyl chloride, DCM, 0°C → RT, 12h | 85 | 90% |

| 2 | EDC, HOBt, DMF, 24h | 72 | 95% |

Q. How is the structural integrity of this compound validated in academic research?

Answer: Structural validation employs:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., cyclopropane carbonyl protons at δ 1.2–1.8 ppm; tetrahydroquinoline aromatic protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H] calculated for CHNO: 412.1864) .

- X-ray Crystallography : SHELX software refines crystal structures to confirm bond lengths/angles (e.g., cyclopropane ring geometry) .

Q. What stability considerations are critical for handling this compound?

Answer:

- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the tetrahydroquinoline moiety .

- Hydrolysis Risk : Avoid aqueous solutions at extreme pH; the ethanediamide group is susceptible to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

- Substituent Variation : Systematically modify the cyclopropane (e.g., fluorinated analogs) or 3-methylphenyl group (e.g., halogen substituents) to assess bioactivity shifts .

- Biological Assays : Use enzyme inhibition assays (e.g., carbonic anhydrase isoforms) or cell-based models (e.g., anti-inflammatory IL-6/IL-1β quantification) to correlate structural changes with activity .

Q. Example SAR Table :

| Derivative | R-Group Modification | IC (Carbonic Anhydrase II, nM) |

|---|---|---|

| Parent | None | 120 |

| Fluorinated | Cyclopropane-F | 45 |

| Chlorophenyl | 3-Cl-phenyl | 210 |

Q. What computational approaches predict binding modes with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cyclooxygenase-2). Focus on hydrogen bonding with the ethanediamide group and hydrophobic contacts with the cyclopropane .

- MD Simulations : AMBER or GROMACS assess binding stability over 100 ns trajectories, validating key residues (e.g., Tyr385 in COX-2) .

Q. How should researchers address contradictions in reported reaction yields or bioactivity data?

Answer:

- Reproducibility Checks : Verify solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst batch (e.g., EDC from different suppliers) .

- Data Normalization : Standardize bioassay protocols (e.g., cell passage number, serum-free media) to minimize variability .

Case Study :

A 2025 study reported 85% yield using Rhodotorula glutinis bioreduction , while a 2023 study achieved 60% yield with chemical reduction . Contradictions arise from enzyme activity variability vs. stoichiometric reductants.

Q. What advanced characterization techniques resolve stereochemical uncertainties?

Answer:

- Chiral HPLC : Separate enantiomers using Chiralpak AD-H columns (hexane/isopropanol mobile phase) .

- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration of the cyclopropane carbonyl group .

Q. How is X-ray crystallography applied to study this compound’s solid-state behavior?

Answer:

Q. What strategies optimize bioavailability in preclinical studies?

Answer:

- LogP Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce LogP from 3.5 (parent) to 2.8, enhancing aqueous solubility .

- Prodrug Design : Convert the ethanediamide to a methyl ester for improved membrane permeability, hydrolyzing in vivo .

Q. How do researchers validate target engagement in cellular models?

Answer:

- Photoaffinity Labeling : Incorporate a diazirine moiety into the compound, followed by UV crosslinking and pull-down assays to identify bound proteins .

- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target enzymes (e.g., COX-2) upon compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.